

HPLC analysis of "5-Acetyl-2-amino-4-hydroxybenzoic acid"

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Compound of Interest

Compound Name: 5-Acetyl-2-amino-4-hydroxybenzoic acid

Cat. No.: B040613

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An Application Note and Protocol for the HPLC Analysis of **5-Acetyl-2-amino-4-hydroxybenzoic Acid**

Application Note

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate or a related substance to active pharmaceutical ingredients.^[1] Its aminohydroxybenzoic acid scaffold is a key feature in various therapeutic agents, known for a wide range of biological activities.^[1] Accurate and reliable analytical methods are therefore essential for its quantification and purity assessment. This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of **5-Acetyl-2-amino-4-hydroxybenzoic acid**.

The proposed method is based on established HPLC techniques for structurally similar compounds, including 5-aminosalicylic acid, its acetylated metabolites, and various hydroxybenzoic acid derivatives.^{[2][3][4][5][6][7]} The protocol is intended to serve as a starting point for method development and validation in research and quality control laboratories.

Analytical Principle

The method utilizes reversed-phase HPLC with UV detection. Separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. This combination allows for the retention and separation of polar aromatic compounds like **5-Acetyl-2-amino-4-hydroxybenzoic acid** from potential impurities. The method is designed to be simple, robust, and transferable.

Experimental Protocols

1. Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- **Column:** A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
- **Chemicals and Reagents:**
 - **5-Acetyl-2-amino-4-hydroxybenzoic acid** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Phosphoric acid (or Formic acid for MS compatibility)
 - Ammonium acetate
 - Water (HPLC grade or ultrapure)

2. Preparation of Solutions

- **Mobile Phase A:** Prepare a 20 mM ammonium acetate buffer adjusted to pH 4.5 with phosphoric acid (or formic acid). Filter through a 0.45 µm membrane filter.
- **Mobile Phase B:** Acetonitrile.
- **Diluent:** A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

- **Standard Solution Preparation:** Accurately weigh a suitable amount of **5-Acetyl-2-amino-4-hydroxybenzoic acid** reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL). Further dilutions can be made to construct a calibration curve.
- **Sample Solution Preparation:** The sample preparation will depend on the matrix. For a pure substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[\[2\]](#)[\[5\]](#)

3. HPLC Method Parameters

The following are proposed starting parameters and may require optimization:

Parameter	Proposed Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	A: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Gradient Program	Isocratic or a shallow gradient can be evaluated. A starting point could be 80% A / 20% B.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at approximately 230 nm or 313 nm (a UV scan of the analyte is recommended to determine the optimal wavelength). [2] [6]
Run Time	Approximately 15-20 minutes, sufficient to elute the main peak and any potential late-eluting impurities.

4. Data Analysis and Quantification

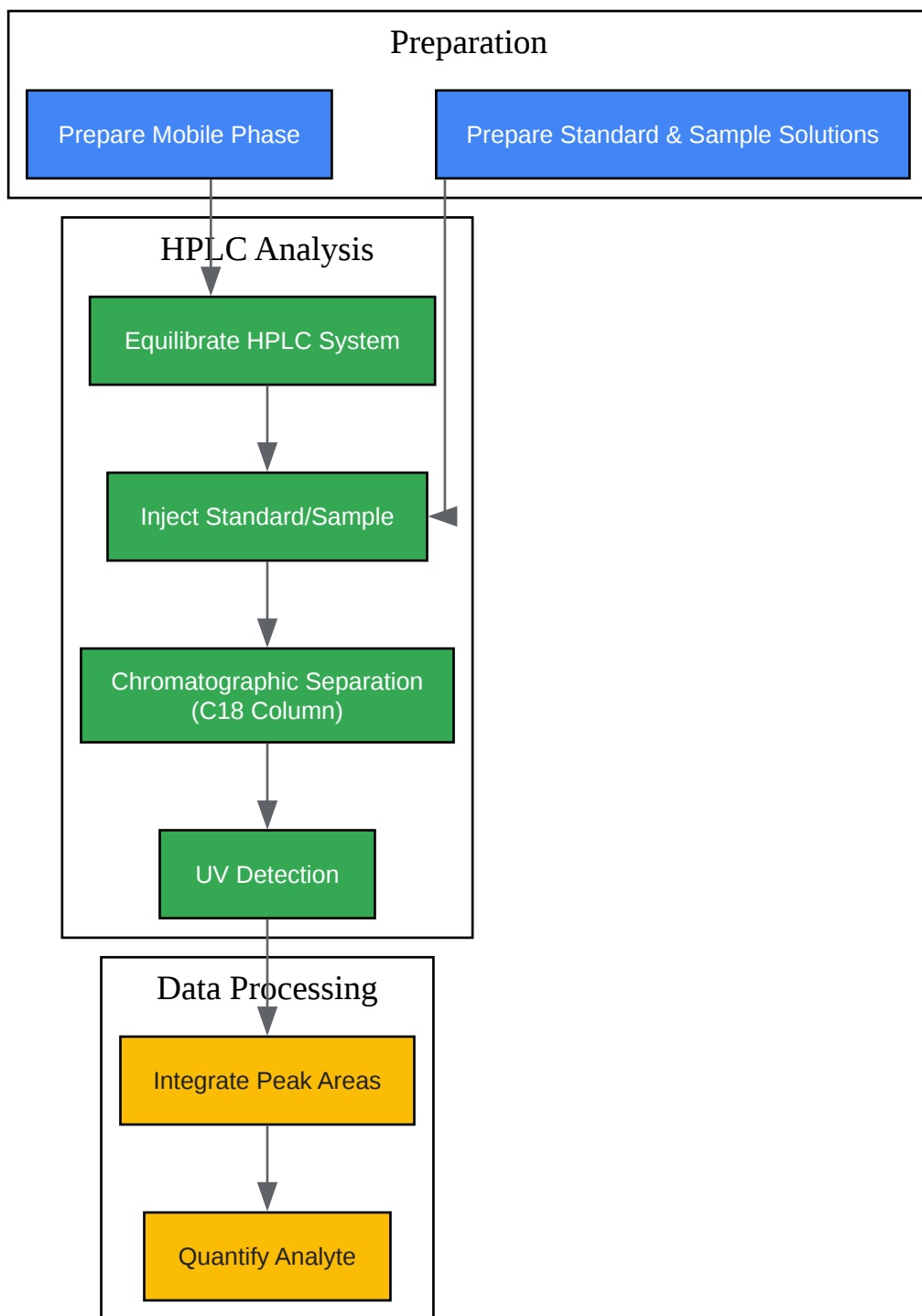
- Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
- Quantification: The concentration of **5-Acetyl-2-amino-4-hydroxybenzoic acid** in the sample can be determined by comparing the peak area with a calibration curve generated from the reference standard solutions.

Data Presentation

Table 1: Proposed Method Validation Parameters and Acceptance Criteria

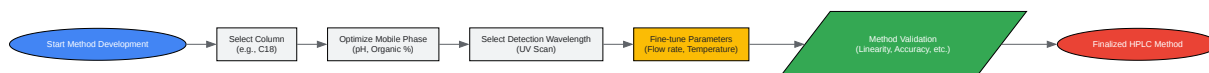
Parameter	Acceptance Criteria
Linearity	Correlation coefficient (r^2) ≥ 0.999 for a minimum of 5 concentration levels.[7]
Accuracy (Recovery)	98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[7]
Precision (RSD)	Repeatability (Intra-day): $RSD \leq 2.0\%$ for 6 replicate injections. Intermediate Precision (Inter-day): $RSD \leq 2.0\%$ over multiple days.[6][7]
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.[6][7]
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[6][7]
Specificity	The peak for 5-Acetyl-2-amino-4-hydroxybenzoic acid should be well-resolved from any impurities or matrix components. Peak purity analysis using a PDA detector is recommended.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[6]

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **5-Acetyl-2-amino-4-hydroxybenzoic acid**.



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Caption: Logical flow for the development and validation of the HPLC method.

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